molecular formula C19H21F2N3OS B2409475 N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide CAS No. 398996-28-6

N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide

Cat. No. B2409475
M. Wt: 377.45
InChI Key: KVFRNVSKTWFZLZ-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide is a type of thioureas . It is a chemical compound with the CAS No. 398996-28-6.

Scientific Research Applications

1. Recreational Drug Research

Studies have investigated the subjective effects of piperazine derivatives, including TFMPP, commonly found in recreational drugs known as ‘party pills’. These compounds have been reported to produce effects similar to those of certain stimulants and psychedelics. Research aimed to understand the subjective and physiological responses to these compounds in human subjects (Jan et al., 2010) (Lin et al., 2011).

2. Medicinal Chemistry and Metabolism Studies

Compounds structurally related to N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide have been the subject of extensive medicinal chemistry studies. Research has focused on the metabolism of these compounds in the human body, highlighting the pathways and metabolites involved. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of such compounds (Balani et al., 1995).

3. Neuropharmacological Research

Several studies have explored the neuropharmacological effects of arylpiperazine derivatives, including their potential therapeutic applications for conditions such as anxiety disorders. These compounds have been found to interact with specific neurotransmitter systems, indicating their potential for use in the treatment of neurological and psychiatric disorders (Brito et al., 2017).

4. Drug Toxicity and Safety Studies

Research on piperazine derivatives also includes studies on their toxicity and safety profile. These studies are essential for understanding the risks associated with the recreational use of these compounds and for the development of therapeutic agents. Investigations have detailed the physiological and subjective effects of these compounds, providing valuable information for healthcare professionals and policy makers (Wood et al., 2008).

properties

IUPAC Name

4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3OS/c20-18(21)25-17-8-6-16(7-9-17)22-19(26)24-12-10-23(11-13-24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFRNVSKTWFZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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